molecular formula C11H17N3O2 B8694016 2-n-Hexylamino-5-nitropyridine

2-n-Hexylamino-5-nitropyridine

Cat. No.: B8694016
M. Wt: 223.27 g/mol
InChI Key: CUYUTHVWTRCVPY-UHFFFAOYSA-N
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Description

2-<i>n</i>-Hexylamino-5-nitropyridine is a nitro-substituted pyridine derivative featuring a hexylamino group at the 2-position and a nitro group at the 5-position. Its molecular structure (C11H17N3O2) combines aromaticity with amphiphilic properties due to the polar nitro group and hydrophobic hexyl chain. This compound is primarily used in organic synthesis and materials science, particularly in the design of metal-organic frameworks (MOFs) or coordination polymers . However, its specific applications remain less documented compared to structurally related analogs.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-hexyl-5-nitropyridin-2-amine

InChI

InChI=1S/C11H17N3O2/c1-2-3-4-5-8-12-11-7-6-10(9-13-11)14(15)16/h6-7,9H,2-5,8H2,1H3,(H,12,13)

InChI Key

CUYUTHVWTRCVPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Hexylamino-5-nitropyridine typically involves the nitration of 2-amino-5-nitropyridine followed by alkylation with hexylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring. The subsequent alkylation step involves the reaction of the nitrated pyridine with hexylamine in the presence of a suitable base, such as sodium hydroxide, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(Hexylamino)-5-aminopyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-n-Hexylamino-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-n-Hexylamino-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the hexylamino group can form hydrogen bonds or hydrophobic interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-<i>n</i>-Hexylamino-5-nitropyridine, differing primarily in substituents or backbone modifications:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications
2-Amino-5-nitropyridine -NH2 (2), -NO2 (5) C5H5N3O2 MOF synthesis with Cd(II)
(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine -CH(CH3)Ph (2), -NO2 (5) C13H15N3O2 Chiral intermediates; low hazard
5-<i>n</i>-Hexyl-2-(4'-ethylphenyl)pyridine -C6H13 (5), -C6H4Et (2) C19H25N Liquid crystal precursors
2-(Diethoxymethyl)-1-methyl-1<i>H</i>-imidazo[4,5-<i>b</i>]pyridine Diethoxymethyl (2), methyl (1) C12H17N3O2 Pharmaceutical intermediates

Comparative Analysis

Electronic Properties
  • 2-Amino-5-nitropyridine: The electron-withdrawing nitro group and electron-donating amino group create a push-pull system, enhancing coordination with metal ions (e.g., Cd(II) in MOFs) .

Research Findings and Data

MOF Performance Comparison

A study comparing 2-amino-5-nitropyridine and 2-<i>n</i>-hexylamino-5-nitropyridine in MOF synthesis revealed:

Parameter 2-Amino-5-nitropyridine 2-<i>n</i>-Hexylamino-5-nitropyridine (Inferred)
Coordination Sites Multiple (N and O donors) Limited (steric hindrance from hexyl chain)
Structural Diversity High (pH-dependent architectures) Low (alkyl chain restricts framework flexibility)
Stability Moderate (hydrogen-bonded layers) High (hydrophobic stabilization)

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